
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |
InChI Key |
TVBTXIOYQVJHOK-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


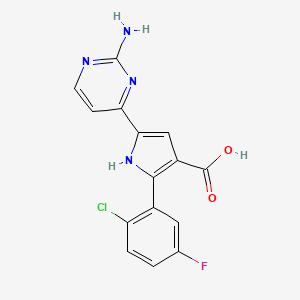
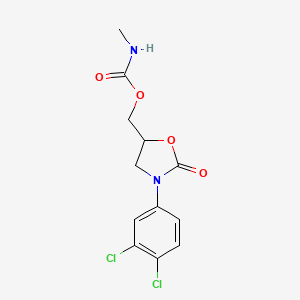
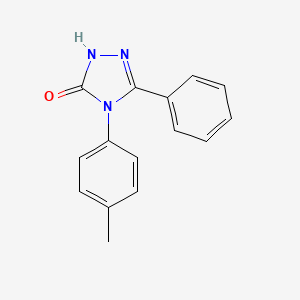
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
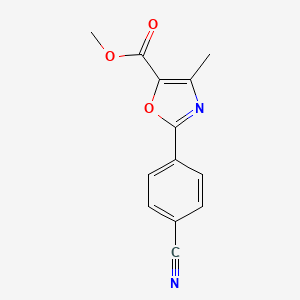

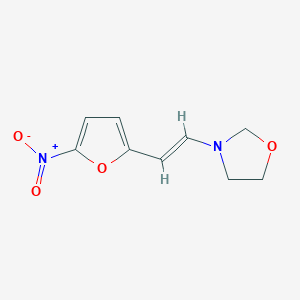
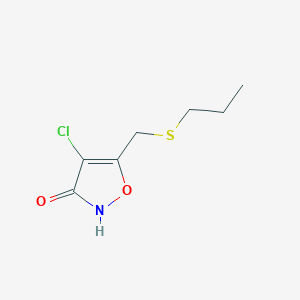
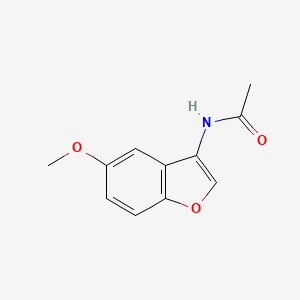

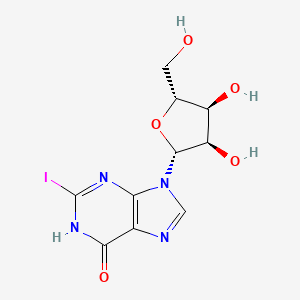

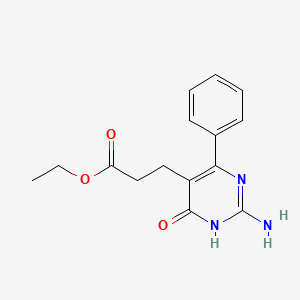
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
